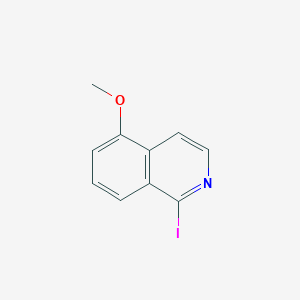

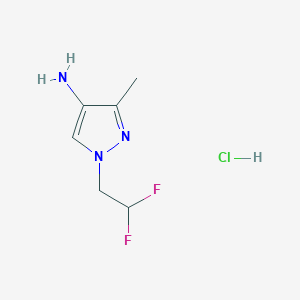

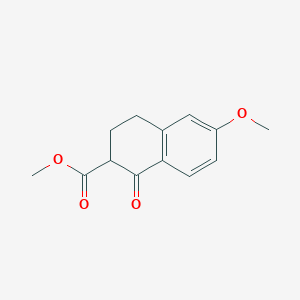

Isoquinoline, 1-iodo-5-methoxy-

Overview

Description

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline and is a vital scaffold for leads in drug discovery, playing a major role in the field of medicinal chemistry . Isoquinoline and quinoline are benzopyridines, composed of a benzene ring fused to a pyridine ring .

Synthesis Analysis

Isoquinoline derivatives can be synthesized by several methods. Quinoline and isoquinoline can be considered as 10-electron π -aromatic and delocalized systems . Protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of Isoquinoline consists of a benzene ring fused with a pyridine ring, forming benzo[c]pyridine . The molecular formula of Isoquinoline is C9H7N .Chemical Reactions Analysis

Quinoline and isoquinoline are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π -aromatic and delocalized systems . The electron pair of nitrogen is not involved in the aromatization, and therefore these substances easily undergo quaternization and conversion to N-oxides .Physical And Chemical Properties Analysis

Isoquinoline is a stable liquid with a boiling point of 237 °C that is frequently used in the laboratory as a basic high-boiling solvent . Isoquinoline has a melting point of 26.5 ºC in its pure state and a boiling point of 243 ºC .Scientific Research Applications

- Anticancer Properties : Isoquinolines exhibit potential as antitumor agents. Researchers have explored their ability to inhibit cancer cell growth and induce apoptosis .

- Neurological Disorders : Isoquinoline-based compounds have been investigated for their neuroprotective effects. They may modulate neurotransmitter receptors and provide therapeutic benefits in conditions like Alzheimer’s disease and Parkinson’s disease .

- Antimicrobial Activity : Isoquinolines demonstrate antimicrobial properties against bacteria, fungi, and viruses. Their structural diversity allows for targeted drug design .

Fluorescent Probes and Imaging Agents

Isoquinoline derivatives are valuable in fluorescence-based applications:

- Fluorescent Sensors : Modified isoquinolines serve as fluorescent probes for detecting specific ions (e.g., Zn²⁺, Cu²⁺) or biomolecules (e.g., proteins, nucleic acids) in biological systems .

- Cellular Imaging : These compounds can be used as imaging agents to visualize cellular processes, monitor organelles, and study protein localization .

Organic Synthesis and Catalysis

Isoquinolines play a pivotal role in synthetic organic chemistry:

- Green Synthesis : Researchers have explored environmentally friendly methods for isoquinoline synthesis, including microwave-assisted reactions, solvent-free conditions, and ionic liquid-mediated processes .

- Catalytic Applications : Isoquinoline derivatives can act as catalysts in various transformations, such as C–C bond formation and oxidation reactions .

Industrial Chemistry

Isoquinolines find applications beyond the laboratory:

- Dye Industry : These compounds contribute to the vibrant coloration of dyes and pigments. Their structural diversity allows for tailoring specific shades .

- Corrosion Inhibition : Isoquinoline derivatives have been investigated as corrosion inhibitors for metals in industrial settings .

Material Science

Isoquinolines impact material properties:

- Polymerization : Modified isoquinolines can be incorporated into polymers, affecting their mechanical properties, stability, and reactivity .

- Liquid Crystals : Certain isoquinoline-based molecules exhibit liquid crystalline behavior, making them useful in display technologies .

Natural Product Synthesis

Isoquinolines are often found in natural products:

- Alkaloids : Many alkaloids, such as berberine and papaverine, contain isoquinoline moieties. These compounds have diverse biological activities and historical significance .

Future Directions

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have made quinoline an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . The quinoline skeleton has been used as the basis for the design of many synthetic compounds against malaria . Future research may focus on developing more efficient synthesis protocols and exploring the biological and pharmaceutical activities of new quinoline derivatives .

Mechanism of Action

Target of Action

Isoquinoline, 1-iodo-5-methoxy-, is a derivative of the isoquinoline class of compounds . Isoquinolines are important compounds due to their variety of applications in medicinal and synthetic organic chemistry . They are considered vital scaffolds for leads in drug discovery . .

Mode of Action

Isoquinolines, in general, are known to interact with various biological targets due to their diverse structures . They are used as components of anti-cancer, anti-malarial, and other drugs .

Biochemical Pathways

Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are involved in diverse biochemical pathways due to their varied structures and are used as components of anti-cancer, anti-malarial, and other drugs . .

Result of Action

Isoquinolines and their derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities .

properties

IUPAC Name |

1-iodo-5-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSHSCOWRYWQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309026 | |

| Record name | 1-Iodo-5-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207448-20-1 | |

| Record name | 1-Iodo-5-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207448-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-5-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-5-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B3046122.png)

![Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B3046124.png)

![Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-](/img/structure/B3046126.png)

![2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole](/img/structure/B3046127.png)

![1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine](/img/structure/B3046136.png)